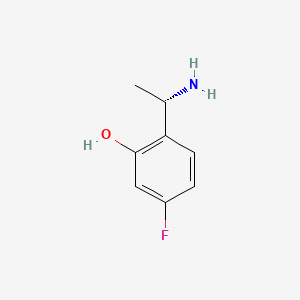

3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

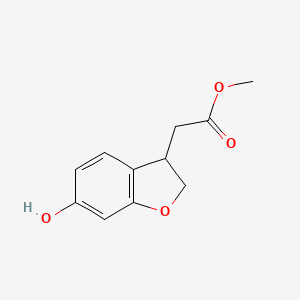

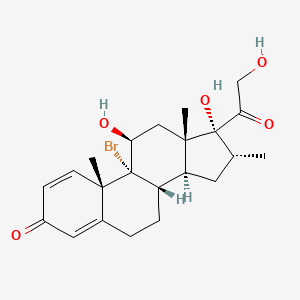

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring, a pyrazole ring, and a fluorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . Pyrazole is another type of heterocyclic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a derivative of benzene) with a fluorine atom attached to it .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole and pyrazole rings, as well as the fluorophenyl group. Thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles. Pyrazoles can also undergo various transformations, including substitutions and additions . The fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents present. Factors that could influence its properties include its degree of conjugation, the presence of polar or charged groups, and its overall size and shape .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The unique reactivity of derivatives related to the core structure of 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid enables their use as building blocks in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The compound's derivatives offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, highlighting their significance in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Antifungal Applications

Investigations into small molecules, including those structurally similar to or derived from 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, have shown significant antifungal activity. These compounds have been studied for their potential to combat fungal pathogens such as Fusarium oxysporum, demonstrating the importance of their pharmacophore sites in biological activity against specific fungal targets. The structural features of these compounds, including their pharmacophore sites, contribute to their specificity and efficiency in biological interactions, offering insights into mechanistic drug-target interactions and the development of antifungal agents (Kaddouri et al., 2022).

Role in Medicinal Chemistry

The pyrazole moiety, a core component of 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, plays a crucial role in medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and are found in many biologically active compounds. They exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further underscores the importance of these heterocycles in medicinal chemistry, providing valuable information for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

Future Directions

Given the biological activity of many thiazole and pyrazole derivatives, this compound could be of interest for further study. Potential areas of research could include synthesizing the compound and analogs, studying their reactivity, determining their physical and chemical properties, and evaluating their biological activity .

properties

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethylpyrazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-10-14(7-8-16(22)23)11(2)21(20-10)17-19-15(9-24-17)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNODBWETVLFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)